(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine
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Overview
Description
(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine is a chemical compound with the molecular formula C9H14N2 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroindolizin-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of indolizine derivatives followed by amination. For instance, the reduction of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine can be achieved using hydrogenation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroindolizin-1-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine
- (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine
Uniqueness
(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroindolizin-1-ylmethanamine |
InChI |
InChI=1S/C9H14N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5,7,10H2 |
InChI Key |
RHSWMDSYUJGMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=CC(=C2C1)CN |
Origin of Product |
United States |
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